molecular formula C22H24N4O5S2 B2629472 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 894950-38-0

2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2629472
CAS RN: 894950-38-0
M. Wt: 488.58
InChI Key: AWAKHARXXNVQIE-UHFFFAOYSA-N
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Description

2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure Analysis

In crystallography, researchers have investigated compounds with structural similarities to "2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide," focusing on their crystal structures, folding conformations, and intermolecular interactions. Studies reveal that these compounds exhibit folded conformations about the methylene C atom of the thioacetamide bridge. Intramolecular hydrogen bonds stabilize these conformations, leading to specific orientations between the pyrimidine and benzene rings. This structural information is crucial for understanding the compound's reactivity and potential for further derivatization (Subasri et al., 2016; Subasri et al., 2017).

Synthetic Chemistry and Antimicrobial Activity

The compound has served as a precursor or intermediate in the synthesis of various heterocyclic compounds, demonstrating the versatility of its chemical structure for generating novel molecules with potential biological activities. For example, reactions under specific conditions have led to the synthesis of thieno[2,3-d]pyrimidines, highlighting the compound's role in the creation of new molecules with potential application in drug development. Moreover, some of these synthesized compounds have been evaluated for their antimicrobial activities, indicating the compound's contribution to the discovery of new antimicrobial agents (Davoodnia et al., 2009; Nunna et al., 2014).

Dual Inhibitors of Enzymatic Targets

Research into the development of dual inhibitors for key enzymatic targets in cancer and infectious diseases has also incorporated derivatives of this compound. By synthesizing and evaluating compounds for their inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), researchers have identified potential antitumor agents. This line of research underscores the compound's significance in medicinal chemistry, particularly in the design of dual-action antitumor agents (Gangjee et al., 2005).

properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-13-5-7-16(9-14(13)2)33(28,29)19-11-24-22(26-21(19)23)32-12-20(27)25-17-8-6-15(30-3)10-18(17)31-4/h5-11H,12H2,1-4H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAKHARXXNVQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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